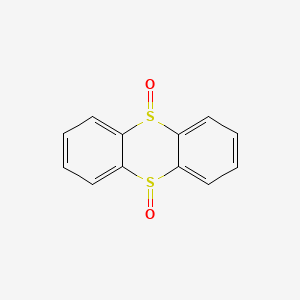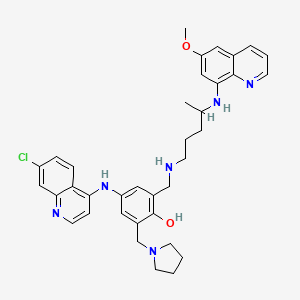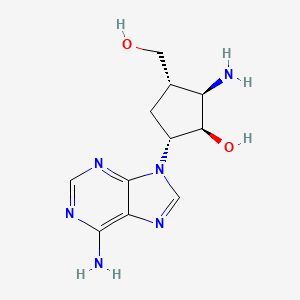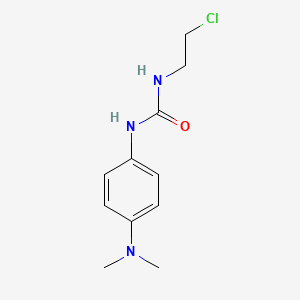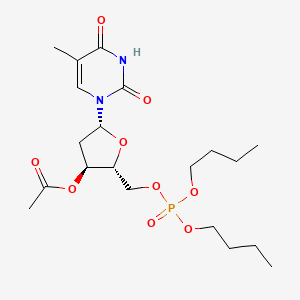
5'-Thymidylic acid, dibutyl ester, 3'-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Thymidylic acid, dibutyl ester, 3’-acetate is a chemical compound with the molecular formula C18H31N2O8P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-acetate typically involves esterification and acetylation reactions. The process begins with the esterification of thymidylic acid with butanol in the presence of an acid catalyst. This is followed by the acetylation of the resulting dibutyl ester using acetic anhydride and a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acetylation can be scaled up for industrial synthesis, involving the use of large-scale reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 5’-Thymidylic acid, dibutyl ester, 3’-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and butanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Thymidylic acid and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
5’-Thymidylic acid, dibutyl ester, 3’-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the production of nucleotides and nucleotide analogs for various industrial applications.
作用機序
The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can act as a substrate for thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate. This process is crucial for DNA replication and repair .
Molecular Targets and Pathways:
Thymidylate Synthase: Catalyzes the methylation of deoxyuridine monophosphate to thymidine monophosphate.
DNA Polymerase: Incorporates thymidine monophosphate into the growing DNA strand during replication.
類似化合物との比較
5’-Thymidylic Acid: A nucleotide involved in DNA synthesis.
5’-Thymidylic Acid, Dipropyl Ester, 3’-Methanesulfonate: Another ester derivative of thymidylic acid with different ester groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester, 3’-acetate is unique due to its specific ester and acetate groups, which confer distinct chemical properties and reactivity compared to other thymidylic acid derivatives. These unique features make it valuable for specific applications in research and industry.
特性
CAS番号 |
130759-77-2 |
|---|---|
分子式 |
C20H33N2O9P |
分子量 |
476.5 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H33N2O9P/c1-5-7-9-27-32(26,28-10-8-6-2)29-13-17-16(30-15(4)23)11-18(31-17)22-12-14(3)19(24)21-20(22)25/h12,16-18H,5-11,13H2,1-4H3,(H,21,24,25)/t16-,17+,18+/m0/s1 |
InChIキー |
RKXIRWJGDJVSAH-RCCFBDPRSA-N |
異性体SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
正規SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


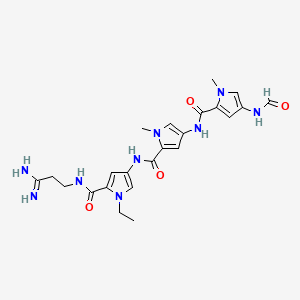
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
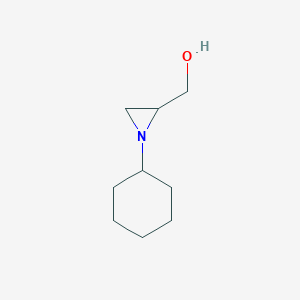
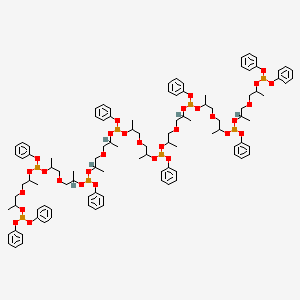
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
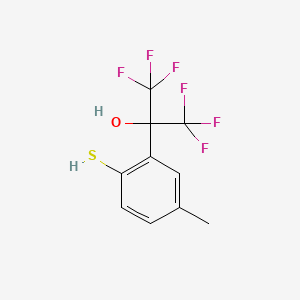
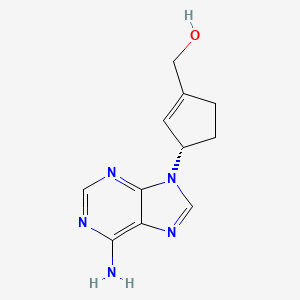
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
